Lemuteporfin, also known DRM05, QLT-0074 , is a diester derivative of benzoporphyrin derivative, is a neutral, uncharged benzoporphyrin molecule having symmetrical diethylene glycol groups; this maintains its amphiphilic character. It differs from another benzoporphyrin derivative, verteporfin, as it is a single regioisomer. verteporfin, consists of two regioisomers present in equal proportions and is negatively charged at neutral pH.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective and potent inhibitor of the BMP type I receptor kinases LDN-212854 is a potent and selective BMP receptor inhibitor with IC50 of 1.3 nM for ALK2. LDN-212854 exhibits some selectivity for ALK2 in preference to other BMP type I receptors, ALK1 and ALK3, which may permit the interrogation of ALK2-mediated signaling, transcriptional activity, and function. LDN-212854 potently inhibits heterotopic ossification in an inducible transgenic mutant ALK2 mouse model of fibrodysplasia ossificans progressiva. The bone morphogenetic protein (BMP) signaling pathway has essential functions in development, homeostasis, and the normal and pathophysiologic remodeling of tissues. Small molecule inhibitors of the BMP receptor kinase family have been useful for probing physiologic functions of BMP signaling in vitro and in vivo and may have roles in the treatment of BMP-mediated diseases.
Bone morphogenetic proteins (BMPs) are secreted signaling proteins, many of which are involved in various developmental processes, in addition to bone formation. Activation of BMP type I receptors, also known as activin receptor-like kinases (ALK1-7), leads to the assembly of SMAD complexes, which translocate to the nucleus to induce transcriptional activation important for normal development and tissue repair. LDN-214117 is a selective BMP type I receptor kinase ALK1 and ALK2 inhibitor (IC50s = 24 nM for each). It demonstrates preference for ALK1 and ALK2 over ALK3 (IC50 = 1.17 µM) and other related activin and TGF-β type I receptors (IC50s = 3, 0.1, and 16 µM for ALK5, BMP6, and TGF-β, respectively). LDN-214117 is a selective and potent ALK2 inhibitor. LDN-214117 inhibited ALK2 most, with a biochemical IC50 of 24 nM. There are currently no effective therapies for fibrodysplasia ossificans progressiva (FOP), a debilitating and progressive heterotopic ossification disease caused by activating mutations of ACVR1 encoding the BMP type I receptor kinase ALK2. LDN-214117 shows a high degree of selectivity for ALK2 and low cytotoxicity that could provide a template for preclinical development.
LDN-57444 is a Uch-L1 inhibitor ( ubiquitin C-terminal hydrolase-L1) with Ki= 0.4 μ M. Ubiquitin carboxy-terminal hydrolase L1 ( UCH-L1 ) is an intracellular protein abundantly expressed in neurons, and a mutation in UCH-L1 has been identified in familial Parkinson's disease.
Phosphatidylcholine containing palmitoyl-acyl groups. For use in lipid bilayer studies and in biological systems. See similar compounds 1,2-Dipalmitoyl-sn-glycero-3-PC (DPPC) is a zwitterionic glycerophospholipid commonly used in the formation of lipid monolayers, bilayers, and liposomes for use in a variety of applications. It has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes. Incorporation of glycosphingolipid antigens into DPPC-containing liposomes increases the immunogenicity of the antigens in mice. Colfosceril Palmitate is a major phospholipid constituent and primary surface tension lowering component of natural lung surfactant. Colfosceril Palmitate is used as pulmonary surfactant and diagnostic aid (fetal lung maturity). Colfosceril Palmitate is a lung surfactant agent that is used as a replacement for endogenous lung surfactant. Colfosceril palmitate is effective in reducing the surface tension of pulmonary fluids, thereby increasing lung compliance properties to prevent alveolar collapse and improve breathing. This drug is used in the treatment of neonatal respiratory distress. Colfosceril palmitate is a synthetic pulmonary surfactant administered in infants with respiratory distress syndrome. It was part of the first generation of commercially available artificial surfactants. It was developed by Burroughs Wellcome and it was FDA approved on August 6, 1990. Nowadays colfosceril palmitate is under the state of canceled post-marketing. PC(16:0/16:0), also known as DPPC or 16:0-16:0-PC, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(16:0/16:0) is considered to be a glycerophosphocholine lipid molecule. PC(16:0/16:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. PC(16:0/16:0) has been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(16:0/16:0) is primarily located in the cytoplasm, membrane (predicted from logP) and intracellular membrane. PC(16:0/16:0) exists in all eukaryotes, ranging from yeast to humans. PC(16:0/16:0) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(16:0/16:0) can be biosynthesized from S-adenosylmethionine and pe-nme2(16:0/16:0); which is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(16:0/16:0) can be biosynthesized from CDP-choline and DG(16:0/16:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(16:0/16:0) and L-serine can be converted into choline and PS(16:0/16:0) through the action of the enzyme phosphatidylserine synthase. In humans, PC(16:0/16:0) is involved in phospholipid biosynthesis pathway, phosphatidylethanolamine biosynthesis pe(16:0/16:0) pathway, and phosphatidylcholine biosynthesis PC(16:0/16:0) pathway.
1,2-dihexadecanoyl-sn-glycero-3-phosphoglycerol is a dipalmitoyl phosphatidylglycerol in which the stereocentre of the acylated glycerol portion has R-configuration. It is a conjugate acid of a 1,2-dihexadecanoyl-sn-glycero-3-phosphoglycerol(1-).